3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-4-6-12(7-5-10)22-13(23)9-2-1-3-11(8-9)15(19,20)21/h1-8H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWEKNNICRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357333 | |
| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-89-2 | |
| Record name | 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Breakdown
The target molecule dissects into two key synthons:
-
3-(Trifluoromethyl)benzoyl chloride
-
4-(Trifluoromethyl)aniline
Strategic bond disconnections prioritize late-stage amide coupling to preserve functional group compatibility. Computational modeling (Gaussian 16) predicts 83% regioselectivity for trifluoromethyl group introduction at the meta position under Lewis acid catalysis.
Pathway Selection Criteria
Industrial routes favor cost-efficient trifluoromethylation using CF₃I/K₂CO₃ systems, while laboratory methods employ safer CF₃SO₂Na reagents despite 12% lower yields. The patent CN110885298B demonstrates scalable nitro group reduction using catalytic hydrogenation at 50 psi H₂ pressure.
Stepwise Laboratory Synthesis Protocols
First Trifluoromethyl Group Installation
Yield: 68% (HPLC purity >95%)
Key Challenge: Minimizing para-substitution byproducts through controlled addition rates
Second Trifluoromethyl Group Introduction
Microwave-assisted conditions (CEM Discover SP) enhance reaction kinetics:
Palladium-Catalyzed Coupling
For electron-deficient aromatic systems:
Industrial-Scale Manufacturing Considerations
Continuous Flow Nitration Systems
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Volume (L) | 5000 | 200 |
| Cycle Time (h) | 24 | 0.5 |
| Byproduct Formation | 12% | 3.8% |
| Energy Consumption | 580 kWh/kg | 210 kWh/kg |
Data adapted from patent CN110885298B demonstrates 67% reduction in hazardous waste through continuous processing.
Solvent Recovery Optimization
Closed-loop systems recover 94% of dichloroethane through:
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Multistage falling-film evaporation
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Molecular sieve dehydration
-
Centrifugal purification
Comparative Methodological Analysis
Yield vs. Purity Tradeoffs
| Method | Average Yield | HPLC Purity | Cost Index |
|---|---|---|---|
| Classical Amination | 78% | 98.5% | 1.0 |
| Microwave-Assisted | 85% | 97.2% | 1.8 |
| Enzymatic Coupling | 62% | 99.9% | 4.2 |
Enzymatic methods (Candida antarctica lipase B) show promise for pharmaceutical-grade material despite higher costs.
Quality Control Protocols
Spectroscopic Characterization
Impurity Profiling
| Impurity | Structure | Control Limit |
|---|---|---|
| Des-trifluoro | Benzamide analog | <0.15% |
| Dimerized product | Biaryl urea derivative | <0.08% |
| Solvent residue | DMF | <500 ppm |
| Impact Category | Traditional Process | Optimized Process |
|---|---|---|
| Global Warming | 8.9 kg CO₂-eq/kg | 3.1 kg CO₂-eq/kg |
| Aquatic Toxicity | 12.3 CTUe/kg | 4.7 CTUe/kg |
| Energy Demand | 210 MJ/kg | 89 MJ/kg |
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical intermediate due to its interactions with biological systems. Research indicates that the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, which may include enzymes and receptors involved in various diseases. For instance, studies have shown that compounds with similar structures exhibit significant activity against certain cancer cell lines and may serve as potential drug candidates for cancer therapy.
Agrochemicals
In agrochemical research, 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is investigated for its efficacy as a pesticide or herbicide. The enhanced stability provided by the trifluoromethyl groups contributes to its effectiveness in agricultural applications, allowing for prolonged activity in various environmental conditions. Research has focused on synthesizing derivatives of this compound to optimize its biological activity against pests while minimizing environmental impact .
Materials Science
The unique properties of this compound also make it suitable for use in materials science. Its ability to modify surface properties and enhance the thermal stability of polymers is being explored. The incorporation of trifluoromethyl groups can lead to materials with improved hydrophobicity and chemical resistance, making them ideal for coatings and other applications where durability is essential.
Chemical Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation and substitution reactions, facilitating the development of novel compounds with tailored properties for specific applications .
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated promising anticancer activity against various cell lines. The research highlighted how modifications to the trifluoromethyl groups influenced the compound's efficacy and selectivity towards cancer cells, suggesting pathways for further drug development.
Case Study 2: Agrochemical Efficacy
In another study focusing on agrochemical applications, researchers synthesized several derivatives of this compound to evaluate their effectiveness as herbicides. The results indicated that certain modifications led to enhanced herbicidal activity against common agricultural weeds while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s binding affinity to enzymes or receptors by altering the electronic and steric properties of the molecule. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the biological context .
Comparison with Similar Compounds
4-Fluoro-N-[3-(Trifluoromethyl)Phenyl]Benzamide
- Substituents : 4-F on benzamide, 3-CF₃ on phenyl.
- Molecular Weight : ~313.25 g/mol (calculated).
- Properties : The electronegative fluorine at the 4-position may enhance binding affinity in biological systems compared to -CF₃ groups. This compound is available at 97% purity, suggesting utility in high-precision research .
- Applications: Not explicitly stated, but fluorinated benzamides are often explored in medicinal chemistry for their improved pharmacokinetics .
2-Fluoro-N-[4-(Trifluoromethyl)Phenyl]Benzamide
- Substituents : 2-F on benzamide, 4-CF₃ on phenyl.
N-Phenyl-4-(Trifluoromethoxy)Benzamide (3u)
- Substituents : 4-OCF₃ on benzamide.
- Synthesis : Prepared via a one-pot reaction with 63% yield .
- Comparison : The trifluoromethoxy (-OCF₃) group is less lipophilic than -CF₃, which may reduce membrane permeability but improve solubility .
Analogues with Heterocyclic Modifications
N-(3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl)-4-(((3-(Trifluoromethyl)Phenyl)Amino)Methyl)Benzamide (Compound 11)
B-Raf IN 1 (N-[3-(3-{4-[(Dimethylamino)Methyl]Phenyl}Pyrazolo[1,5-a]Pyrimidin-7-yl)Phenyl]-3-(Trifluoromethyl)Benzamide)
- Substituents : Pyrazolopyrimidine core and -CF₃.
- Application: Inhibits B-Raf kinase, a target in cancer therapy. The dimethylamino group enhances solubility, a feature absent in the target compound .
Agrochemically Relevant Analogues
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Substituents : Isopropoxy group at the 3-position.
- Application : Widely used as a fungicide. The -CF₃ group contributes to its durability in environmental conditions .
Biological Activity
3-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also referred to as TFMP, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for TFMP is . Its structure features a central benzamide moiety substituted with trifluoromethyl groups that enhance its lipophilicity and biological interaction potential. The presence of these groups is hypothesized to influence the compound's pharmacokinetic properties and receptor interactions.
Anticancer Properties
Recent studies have explored the anticancer activity of TFMP derivatives. A notable investigation assessed the in vitro effects of various benzamide derivatives, including TFMP, on cancer cell lines. The findings indicated that compounds retaining the trifluoromethyl substitution exhibited enhanced cytotoxicity against specific cancer types, particularly those expressing BCR-ABL fusion proteins associated with chronic myeloid leukemia (CML) .
Table 1: Anticancer Activity of TFMP Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| TFMP | K562 | 67 |
| TFMP | Ba/F3 BCR-ABL1 | 47 |
| Other Derivative | K562 | 95 |
These results demonstrate that TFMP derivatives can effectively inhibit cell proliferation in cancer models, suggesting a potential therapeutic application.
The mechanism by which TFMP exerts its biological effects appears to involve inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that TFMP can inhibit autophosphorylation in BCR-ABL kinase, leading to reduced tyrosine phosphorylation and subsequent cell cycle arrest and apoptosis in affected cells .
Case Studies
- Crystal Structure Analysis : A study published in Acta Crystallographica detailed the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide (a related compound), revealing insights into the molecular conformation and intermolecular interactions that may influence biological activity. The analysis highlighted specific dihedral angles and packing interactions that could affect the compound's stability and reactivity .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of TFMP derivatives with various protein targets. These studies suggest that the trifluoromethyl groups enhance binding through hydrophobic interactions, which is crucial for developing potent inhibitors against target kinases .
Q & A
Q. What are the key synthetic steps and safety precautions for preparing 3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide?
The synthesis typically involves coupling reactions between trifluoromethyl-substituted benzoyl chlorides and aryl amines. A multi-step procedure includes:
- Step 1 : Formation of the benzoyl chloride intermediate (e.g., via chlorination of 3-(trifluoromethyl)benzoic acid).
- Step 2 : Amidation with 4-(trifluoromethyl)aniline under basic conditions (e.g., using Na₂CO₃ in dichloromethane) . Safety Precautions : Conduct hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride and trichloroisocyanuric acid. Use ventilation and PPE due to mutagenicity risks (Ames II testing showed low but non-negligible mutagenicity) .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
Q. How do trifluoromethyl groups influence the compound’s physicochemical properties?
Trifluoromethyl groups enhance lipophilicity (improving membrane permeability) and metabolic stability (resistance to oxidative degradation). These properties are critical for drug candidates, as seen in kinase inhibitor analogs .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradients of dichloromethane/methanol.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high yields.
- HPLC : Achieve >98% purity for sensitive applications .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving trifluoromethyl groups?
- Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side products.
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 48 hours under reflux) .
Q. What computational methods elucidate this compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to tyrosine kinases (e.g., B-Raf). Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge regions.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do short H-bonds involving fluorine atoms affect crystallographic stability?
- X-ray Crystallography : Resolve C–H···F interactions (bond lengths ~2.3–2.5 Å).
- PIXEL Analysis : Calculate interaction energies (e.g., −2.89 kcal/mol for C–H···F vs. −8.0 kcal/mol for N–H···O bonds). These weak interactions contribute to dense crystal packing .
Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?
- Kinase Activity Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™.
- Cell Viability Assays : Test anti-proliferative effects in cancer cell lines (e.g., HepG2) via MTT .
Q. How does modifying benzamide substituents impact D3 receptor binding affinity?
- SAR Studies : Replace the trifluoromethyl group with cyano or methyl to assess steric/electronic effects.
- Radioligand Displacement Assays : Use [³H]spiperone to quantify Ki values. For example, 3-(trifluoromethyl) analogs show 10-fold higher affinity than chloro derivatives .
Q. What strategies mitigate mutagenicity risks during handling?
- Ames Testing : Prioritize compounds with lower mutagenic potential (e.g., analogs with <20% revertant colonies vs. controls).
- Engineering Controls : Use fume hoods and closed-system reactors to minimize exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
